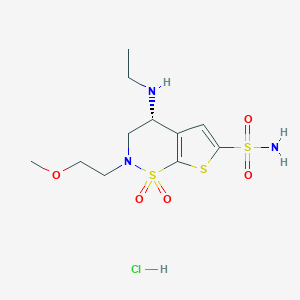![molecular formula C29H34N4O10S2Zn-4 B15193726 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate CAS No. 64282-98-0](/img/structure/B15193726.png)
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate is a complex organic compound that includes a variety of functional groups and metal coordination
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: This step involves the reaction of a suitable amine with succinic anhydride to form the 2,5-dioxopyrrolidin-1-yl group.
Attachment of the Indole Group: The indole moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Aniline Derivative: The aniline derivative is synthesized through a series of substitution reactions.
Coordination with Zinc and Sulfate: The final step involves the coordination of the organic ligand with zinc ions and sulfate to form the disulfate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and aniline moieties.
Reduction: Reduction reactions could occur at the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the indole and aniline groups.
Reduction Products: Amines derived from the nitrile group.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology
Biological Probes: The compound could be used as a probe in biological studies to investigate cellular processes.
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Dye and Pigment Production: The compound’s structure suggests potential use in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile
- **Zinc;disulfate complexes with different ligands
Uniqueness
The unique combination of functional groups and metal coordination in 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate distinguishes it from other similar compounds, potentially offering unique properties and applications.
Properties
CAS No. |
64282-98-0 |
|---|---|
Molecular Formula |
C29H34N4O10S2Zn-4 |
Molecular Weight |
728.1 g/mol |
IUPAC Name |
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate |
InChI |
InChI=1S/C29H34N4O2.2H2O4S.Zn/c1-21-20-23(32(17-7-16-30)18-19-33-27(34)14-15-28(33)35)12-10-22(21)11-13-26-29(2,3)24-8-5-6-9-25(24)31(26)4;2*1-5(2,3)4;/h5-6,8-13,20,26H,7,14-15,17-19H2,1-4H3;2*(H2,1,2,3,4);/p-4/b13-11+;;; |
InChI Key |
YPVIXKZHWMXEIZ-WNHODISBSA-J |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCN2C(=O)CCC2=O)/C=C/C3C(C4=CC=CC=C4N3C)(C)C.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn] |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCN2C(=O)CCC2=O)C=CC3C(C4=CC=CC=C4N3C)(C)C.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



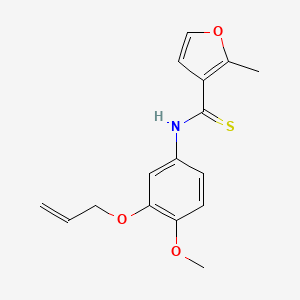
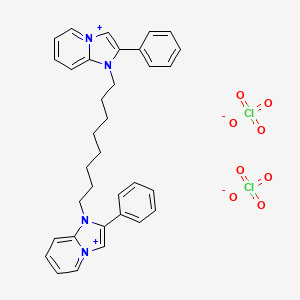
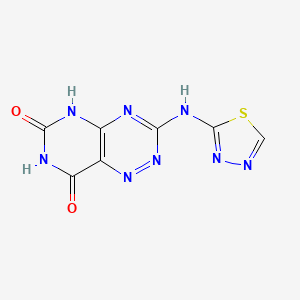

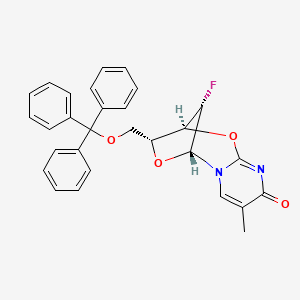
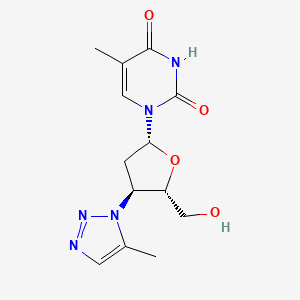
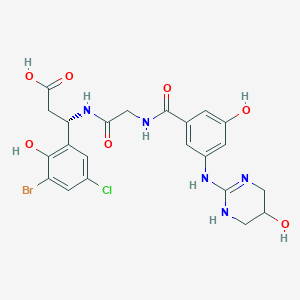
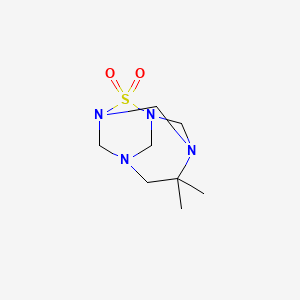
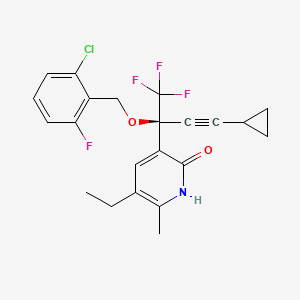
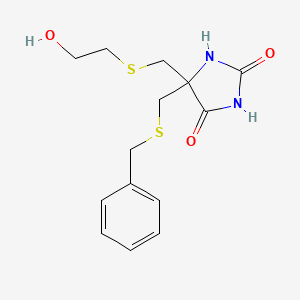
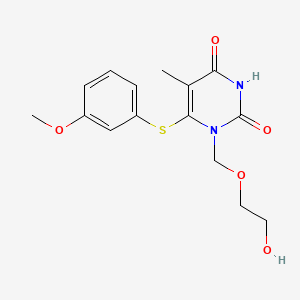
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
